CID 6331783

Description

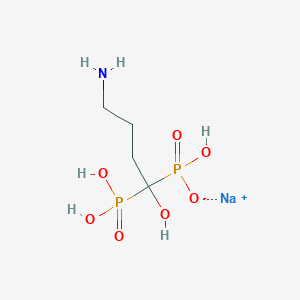

Structure

3D Structure of Parent

Properties

CAS No. |

129318-43-0 |

|---|---|

Molecular Formula |

C4H13NNaO7P2 |

Molecular Weight |

272.09 g/mol |

IUPAC Name |

sodium (4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate |

InChI |

InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12); |

InChI Key |

NLILQNGSPQHASV-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na] |

Pictograms |

Irritant |

Related CAS |

66376-36-1 (Parent) |

Synonyms |

4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate Alendronate Alendronate Monosodium Salt, Trihydrate Alendronate Sodium Aminohydroxybutane Bisphosphonate Fosamax MK 217 MK-217 MK217 |

Origin of Product |

United States |

Mechanistic Investigations of Alendronate Sodium at the Molecular and Cellular Levels

Inhibition of the Mevalonate (B85504) Pathway

Farnesyl Pyrophosphate Synthase (FPPS) as a Primary Molecular Target

The primary molecular target of alendronate sodium within osteoclasts is farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate (B83284) synthase (FDPS) patsnap.comdrugbank.compharmgkb.orgfishersci.ca. FPPS is a key enzyme in the mevalonate pathway, which is essential for the biosynthesis of isoprenoid lipids patsnap.compharmgkb.orgnih.govwikipedia.org. Alendronate, being an aminobisphosphonate, acts by binding to and inhibiting this crucial enzyme patsnap.compharmgkb.orgnih.govwikipedia.org. This inhibition is considered a rate-limiting step in the cholesterol biosynthesis pathway, which is vital for osteoclast function nih.gov. Studies have demonstrated that FPPS is inhibited by all nitrogen-containing bisphosphonates, and their anti-resorptive potency correlates with their ability to inhibit FPPS pharmgkb.org. Research indicates that alendronate interacts directly with specific aspartate residues in the active site of FPPS, thereby preventing the binding of its natural substrate, isopentenyl pyrophosphate (IPP), and effectively deactivating the enzyme proteopedia.org.

Disruption of Isoprenoid Lipid Synthesis (Farnesyl Pyrophosphate and Geranylgeranyl Diphosphate)

The inhibition of FPPS by alendronate sodium leads to a significant disruption in the synthesis of essential isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl diphosphate (GGPP) ontosight.aipatsnap.comnih.govpharmgkb.orgfishersci.canih.govwikipedia.orgspandidos-publications.comwikipedia.org. These isoprenoid intermediates are critical for the post-translational modification of various proteins, a process known as prenylation ontosight.aipatsnap.compharmgkb.orgnih.govptbioch.edu.plresearchgate.net. The reduced availability of FPP and GGPP due to FPPS inhibition directly impairs this prenylation process, which is necessary for the proper function and subcellular localization of key regulatory proteins nih.govpharmgkb.orgptbioch.edu.plresearchgate.net.

Impairment of Small GTPase Prenylation and Functional Integrity

A direct consequence of the disrupted isoprenoid lipid synthesis is the impairment of small GTPase prenylation and their functional integrity ontosight.aipharmgkb.orgfishersci.canih.govspandidos-publications.comwikipedia.org. Small GTP-binding proteins, such as Ras, Rho, Rac, Rab, and Cdc42, are crucial signaling proteins that regulate a wide array of cellular functions, including cytoskeletal organization, membrane trafficking, and cell survival nih.govpharmgkb.orgresearchgate.netphysiology.org. Prenylation, the covalent attachment of isoprenoid lipids (FPP or GGPP) to these GTPases, is essential for their proper membrane association and activation nih.govpharmgkb.orgptbioch.edu.plresearchgate.net. When alendronate inhibits FPPS, these small GTPases fail to be prenylated, leading to their mislocalization and loss of function nih.govpharmgkb.orgptbioch.edu.plresearchgate.net. This functional impairment of small GTPases is a central mechanism by which alendronate sodium affects osteoclast activity and viability nih.govpharmgkb.orgptbioch.edu.plresearchgate.net.

Osteoclast Biology Modulation

Beyond its molecular interference with the mevalonate pathway, alendronate sodium directly modulates several critical aspects of osteoclast biology, leading to a reduction in bone resorption.

Induction of Osteoclast Apoptosis

Alendronate sodium is a potent inducer of osteoclast apoptosis (programmed cell death) ontosight.aipatsnap.comfabad.org.trdrugbank.comnih.govfishersci.caspandidos-publications.comwikipedia.orgptbioch.edu.plshreejipharmainternational.compatsnap.comscirp.org. Once internalized by osteoclasts, the drug's interference with the mevalonate pathway, particularly the inhibition of FPPS, leads to a cascade of events that culminate in cellular demise ontosight.aipatsnap.comnih.govpharmgkb.org. This reduction in the number of active osteoclasts directly contributes to decreased bone resorption patsnap.compatsnap.com. Studies have shown that alendronate can induce apoptosis in osteoclast-like cells, and pathways such as the Fas/FasL system have been implicated in alendronate-induced osteoclast apoptosis spandidos-publications.comoup.com.

Inhibition of Osteoclast Formation and Maturation

Alendronate sodium also inhibits the formation (osteoclastogenesis) and maturation of osteoclasts patsnap.comdrugbank.comshreejipharmainternational.comnih.gov. By affecting the mevalonate pathway and the subsequent prenylation of proteins essential for osteoclast differentiation and activity, alendronate can impede the development of new osteoclasts from their precursors and hinder the full functional maturation of existing ones patsnap.comspandidos-publications.comnih.gov. Research has demonstrated concentration-dependent effects of alendronate on osteoclast formation and resorption in various cell culture models nih.gov. For instance, certain concentrations of alendronate have been shown to inhibit osteoclast formation and resorption in bone marrow cell cultures nih.gov.

Table 1: Effects of Alendronate on Osteoclast Formation and Resorption in vitro

| Alendronate Concentration (M) | Cell Type/Model | Observed Effect on Osteoclast Formation | Observed Effect on Bone Resorption | Citation |

| 10⁻⁶ M | Rat bone marrow cells | Inhibited | Inhibited | nih.gov |

| 3 x 10⁻⁵ M | Osteoclasts on bone slices | Not found to inhibit (for TRAP-positive cells) | Inhibited | nih.gov |

| 5 x 10⁻⁷ – 5 x 10⁻⁶ M | Culture media | Not specified | Inhibited | nih.gov |

| 10⁻⁸ and 10⁻¹⁰ M | Rat/human PBMC | Promoted (low concentrations) | Not specified | nih.gov |

Note: Data extracted from various in vitro studies, specific experimental conditions may vary.

Disruption of Osteoclast Cytoskeleton and Ruffled Border

A critical aspect of alendronate's mechanism is its ability to disrupt the osteoclast cytoskeleton and prevent the formation of the ruffled border ontosight.aipatsnap.comfabad.org.trdrugbank.compatsnap.comscirp.orgbiologists.com. The osteoclast cytoskeleton undergoes significant reorganization to form specialized structures, including the actin-rich attachment membrane (clear zone) and the ruffled border nih.govpharmgkb.org. The ruffled border is a highly invaginated membrane essential for osteoclasts to secrete acids and enzymes for bone resorption and to maintain a sealed environment for this process nih.govscirp.orgnih.gov. By impairing the prenylation of small GTPases, which are key regulators of cytoskeletal dynamics, alendronate leads to the disorganization of the osteoclast cytoskeleton nih.govpharmgkb.orgbiologists.com. This disruption directly hampers the osteoclast's ability to adhere properly to the bone surface and form a functional ruffled border, thereby severely impeding its bone-resorbing activity ontosight.aipatsnap.comnih.govpatsnap.comscirp.orgbiologists.com.

Effects on Osteoclast Precursors

Alendronate primarily exerts its therapeutic effects by inhibiting the resorptive activity of mature osteoclasts and inducing their apoptosis dovepress.comproteopedia.orgfrontiersin.org. While short-term administration of alendronate (e.g., 3 months) may not significantly reduce the number of osteoclast precursors or their formation, prolonged treatment (e.g., 1 year) has been shown to diminish osteoclast formation by reducing their precursors and circulating Receptor Activator of Nuclear Factor-κB Ligand (RANKL) nih.govunito.it. Studies have also indicated that bisphosphonates can inhibit osteoclast differentiation in human bone marrow cultures elsevier.es. However, some research suggests that alendronate's effects on precursors are primarily exerted at the bone surface, impacting late osteoclast precursors and mature osteoclasts, rather than broadly altering the osteoclastogenic potential of progenitors from the central bone marrow compartment researchgate.net. Alendronate has also been observed to inhibit osteoclast formation and resorption in bone marrow cell cultures nih.gov. Furthermore, alendronate has been shown to inhibit the activity of osteoporotic osteoclasts and can promote osteoblast differentiation nih.gov.

Influence on Other Enzyme Systems within Osteoclasts (e.g., Protein Tyrosine Phosphatase, Squalene (B77637) Synthase, Vacuolar ATPase)

Alendronate's molecular mechanism of action primarily involves the inhibition of key enzymes within the mevalonate pathway, which is crucial for osteoclast function and survival.

Farnesyl Pyrophosphate Synthase (FPPS): The most well-established molecular target of alendronate and other nitrogen-containing bisphosphonates (N-BPs) is farnesyl pyrophosphate synthase (FPPS) dovepress.comproteopedia.orgpharmgkb.orgdrugbank.comacs.orgnih.gov. Alendronate competitively binds to the FPPS allylic substrate-binding pocket, ligating the magnesium ion center via phosphonate (B1237965) oxyanion nucleophilic attack proteopedia.org. This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid intermediates required for the post-translational prenylation of small GTPases (e.g., Rho, Rab, and Ras) dovepress.comproteopedia.orgpharmgkb.orgdrugbank.comnih.govpnas.org. The disruption of prenylation subsequently affects critical cellular processes such as cytoskeletal organization, vesicular trafficking, and signaling, ultimately leading to osteoclast dysfunction and apoptosis dovepress.comproteopedia.orgpharmgkb.orgnih.govpnas.org.

Detailed Research Findings: In vitro studies have demonstrated that alendronate inhibits recombinant human FPPS with an IC50 of 460 nM following a 15-minute preincubation drugbank.com. This inhibition is specific, as alendronate did not inhibit isopentenyl diphosphate isomerase or GGPP synthase drugbank.com. The potency of FPPS inhibition by various N-BPs correlates with their anti-resorptive activity drugbank.com.

Protein Tyrosine Phosphatase (PTP): Alendronate has been shown to inhibit protein tyrosine phosphatases (PTPs), including PTPε, in osteoclast-like cells medicinabuenosaires.comfabad.org.trpnas.orgnih.gov. The inhibition of PTPs by alendronate (with an IC50 of 2 µM for purified PTPε) suppresses in vitro osteoclast differentiation and bone resorption, suggesting that PTP activity is vital for osteoclast function and could represent a molecular target for bisphosphonate action pnas.orgnih.gov. Alendronate's inhibitory effect on PTPs extends to other bacterially expressed PTPs like PTPσ and CD45 nih.gov. Furthermore, alendronate has been observed to inhibit the activity of transmembrane and cytoplasmic PTPs in osteoblastic cells, stimulating tyrosine phosphorylation of several proteins, including Connexin 43 (Cx43) conicet.gov.ar. However, it has been noted that the rank order sensitivity of various PTPs to bisphosphonates does not consistently correspond to their potency for inhibiting bone resorption, and alendronate's inhibition of PTPs does not extend to other phosphatases such as serine/threonine phosphatase or alkaline phosphatase pnas.orgnih.gov.

Squalene Synthase: Earlier research explored squalene synthase as a potential target for bisphosphonates due to its role in the mevalonate pathway pnas.orgnih.gov. While some bisphosphonates were reported to inhibit squalene synthase, alendronate and pamidronate were found to be poor inhibitors of this enzyme, with IC50 values greater than 10 µM nih.govresearchgate.netresearchgate.net. Their potent inhibition of sterol biosynthesis from mevalonate, despite weak squalene synthase inhibition, suggested that these agents inhibited other enzymes upstream in the farnesyl pyrophosphate synthesis pathway, which was subsequently identified as FPPS researchgate.net.

Vacuolar ATPase: Inhibition of vacuolar ATPase has been reported for some bisphosphonates, specifically tiludronate, which is a non-nitrogen-containing bisphosphonate fabad.org.tr. This mechanism is distinct from that of nitrogen-containing bisphosphonates like alendronate, which primarily target FPPS pharmgkb.orgfabad.org.tr.

Table 1: Inhibition Potency of Alendronate on Key Enzymes

| Enzyme Target | Compound | IC50 (nM) | Citation |

| Farnesyl Pyrophosphate Synthase (FPPS) | Alendronate | 460 | drugbank.com |

| Protein Tyrosine Phosphatase epsilon (PTPε) | Alendronate | 2000 | nih.gov |

| Squalene Synthase | Alendronate | >10,000 | researchgate.net |

Structural-Activity Relationships (SAR) and Molecular Design Principles

Bisphosphonates, including alendronate, are synthetic analogs of pyrophosphate, distinguished by a non-hydrolyzable phosphorus-carbon-phosphorus (P-C-P) backbone with two variable side chains, R1 and R2 pharmgkb.orgnih.govfrontiersin.orgrevistanefrologia.comarkat-usa.orgresearchgate.netresearchgate.netnih.govstm-journal.runih.govnih.gov. This core structure is fundamental to their unique pharmacological properties.

Significance of the P-C-P Moiety

The geminal P-C-P backbone is essential for the high affinity of bisphosphonates for calcium phosphate (B84403) crystals, particularly hydroxyapatite (B223615), which forms the mineral component of bone dovepress.compharmgkb.orgnih.govfrontiersin.orgrevistanefrologia.comarkat-usa.orgresearchgate.netresearchgate.netnih.govstm-journal.runih.govnih.govauburn.edu. This strong binding acts as a "bone hook," enabling selective targeting and localization of these drugs to sites of active bone remodeling arkat-usa.orgauburn.edu. Furthermore, the P-C-P moiety confers exceptional chemical stability and resistance to enzymatic hydrolysis, unlike the hydrolytically unstable P-O-P bond found in natural pyrophosphate pharmgkb.orgfrontiersin.orgrevistanefrologia.comarkat-usa.orgresearchgate.netresearchgate.netnih.govstm-journal.runih.gov. This stability allows bisphosphonates to accumulate and persist in the bone matrix for extended periods nih.gov. The central carbon atom also serves as a point of attachment for the R1 and R2 side chains, which are crucial for modulating the compound's specific biological activity and potency nih.govrevistanefrologia.comarkat-usa.orgresearchgate.netnih.govstm-journal.runih.govauburn.edu.

Importance of Both Phosphonate Groups for Pharmacological Activity

The presence of both phosphonate groups in the bisphosphonate structure is indispensable for both maximal bone affinity and pharmacological activity, particularly their anti-resorptive potency pharmgkb.orgfabad.org.trarkat-usa.orgauburn.edu. These two phosphonate groups, in conjunction with a hydroxyl group at the R1 position (present in alendronate), enable the formation of a tridentate bond with calcium ions on the hydroxyapatite crystal surface dovepress.comresearchgate.netstm-journal.runih.gov. This tridentate chelation is more effective in binding calcium ions compared to bidentate binding and is crucial for the strong and specific targeting of bisphosphonates to bone mineral dovepress.comresearchgate.netnih.gov. Any alteration or modification to one or both phosphonate groups, such as replacement of a hydroxyl group with a methyl group or methylation of both phosphonate groups, leads to a marked reduction or complete loss of both bone affinity and antiresorptive activity in vivo pharmgkb.orgfabad.org.tr. This underscores the fundamental requirement of the intact bisphosphonate moiety for effective interaction with bone mineral and subsequent biological action pharmgkb.orgfabad.org.trarkat-usa.orgauburn.edu.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

While the general principles of Structural-Activity Relationships (SAR) for alendronate and other bisphosphonates are well-defined, detailed quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies specifically for alendronate were not extensively detailed in the provided search results. The SAR studies have clearly established the critical role of the P-C-P backbone for bone affinity and the R2 side chain, particularly the nitrogen atom's position and configuration, for antiresorptive potency dovepress.comfabad.org.trnih.govarkat-usa.orgauburn.eduacs.org. For instance, the nitrogen in the R2 side-chain of potent nitrogen-containing bisphosphonates is known to be critical for the time-dependent inhibition of farnesyl pyrophosphate synthase (FPPS), being properly oriented for hydrogen bonding with specific residues in the enzyme's active site acs.org. Small changes in the R2 chain can lead to significant differences in anti-resorptive potencies, indicating a sensitive relationship between structure and activity nih.govauburn.edu. Although specific QSAR models or pharmacophore designs for alendronate were not found, the understanding of these structural determinants guides the rational design of new bisphosphonate analogs with improved pharmacological profiles nih.gov.

Alendronate Sodium Interactions with Other Bone Cell Lineages

Effects on Osteoblast Differentiation and Function

| Cell Type | Observation | Study Focus | Reference |

|---|---|---|---|

| Mouse Mesenchymal Stem Cells (D1 cells) | Enhanced osteogenic differentiation confirmed by multiple assays. | Effect of alendronate on osteogenic differentiation of stem cells. | nih.gov |

| Rat Osteoblasts (in osteoporosis model) | Promoted osteoblast differentiation and bone formation. | Efficacy of alendronate in an ovariectomy-induced osteoporosis model. | nih.gov |

| Rat Osteoblasts (in osteoporosis model) | Enhanced osteoblast differentiation. | Investigation of signaling pathways in an osteoporosis rat model. | e-century.us |

A key indicator of osteogenic differentiation is the increased expression of specific marker genes. Alendronate treatment has been consistently shown to upregulate the expression of several critical osteogenic markers. Studies have reported increased mRNA expression of Alkaline Phosphatase (ALP), a marker for early osteoblast differentiation nih.govnih.gov. The expression of Osteocalcin (B1147995) (OCN), a marker for later-stage osteoblast maturation and bone matrix mineralization, is also significantly increased following alendronate administration nih.govnih.govnih.gov.

Furthermore, alendronate promotes the expression of Runt-related transcription factor 2 (Runx2), an essential transcription factor for osteoblast differentiation nih.govnih.govmdpi.com. The expression of other important genes in the osteogenic pathway, such as osterix, osteoprotegerin (OPG), and collagen 1A1 (COL1A1), has also been observed to increase in osteoblasts stimulated with alendronate nih.gov. However, some research has indicated that at certain concentrations (10 nM and 1 µM), alendronate may inhibit the expression of osteoblast marker genes like bone sialoprotein (BSP), OC, and ALP researchgate.net.

Alendronate modulates the synthesis and secretion of various proteins by osteoblasts, which are crucial for bone matrix formation and regulation. In human osteoblastic cells, lower concentrations of alendronate were found to increase the synthesis of bone matrix proteins such as osteocalcin and collagen jst.go.jp. Flow cytometry analysis has shown an increased presence of the cell surface glycoprotein CD44, a potential marker for osteoblasts, on cells treated with alendronate, which correlates with enhanced osteoblastic differentiation nih.gov.

In addition to matrix proteins, alendronate can influence the expression of signaling molecules. One study found that while alendronate alone does not induce the expression of various Bone Morphogenetic Proteins (BMPs), it can block the ability of Parathyroid Hormone (PTH) to induce the mRNA expression of several BMPs, including BMP-2, BMP-3, and BMP-7, in preosteoblastic cells nih.gov. Proteomics profiling of MG-63 bone cells has also been used to identify differential protein expression patterns in response to alendronate nih.gov.

The effect of alendronate on the viability and activity of osteoblasts appears to be dose-dependent. Several studies have reported that alendronate significantly increases the viability and activity of osteoblasts, particularly in models of osteoporosis researchgate.netnih.gove-century.usnih.gov. It was observed that alendronate treatment for 48 and 72 hours markedly increased osteoblast viability nih.gov. Similarly, ALP activity, an indicator of osteoblast function, was upregulated after 48 and 72 hours of alendronate treatment nih.gov.

Conversely, other research indicates that higher concentrations of alendronate can have neutral or even adverse effects. One study on human osteoblasts found that a concentration of 5 µM had a neutral effect on proliferation, while 20 µM induced a decline in proliferation, and 100 µM dramatically reduced it tandfonline.com. Despite the reduction in proliferation at higher doses, cell viability was not affected in this particular study tandfonline.com.

| Alendronate Concentration | Effect on Proliferation | Effect on Viability | Reference |

|---|---|---|---|

| 5 µM | Neutral | Not affected | tandfonline.com |

| 20 µM | Decline | Not affected | tandfonline.com |

| 100 µM | Dramatically reduced | Not affected | tandfonline.com |

Alendronate directly influences the process of extracellular matrix mineralization by osteoblasts. Treatment with alendronate has been shown to markedly increase the mineralized area in osteoblast cultures, as determined by Alizarin Red S staining for calcium deposits nih.govnih.gov. This suggests that alendronate not only promotes the differentiation of osteoblasts but also enhances their functional ability to form a calcified matrix nih.gov.

Some studies suggest that the effect on mineralization is concentration-dependent. Relatively lower concentrations of alendronate were found to potentiate the mineralization of human osteoblastic cells, while higher concentrations suppressed it jst.go.jp. Long-term administration of alendronate has been associated with an increase in both the degree and homogeneity of bone mineralization nih.gov. However, this increased mineralization was also accompanied by a less organized organic matrix with thinner collagen fibers, suggesting a potential alteration in the quality of the bone matrix nih.gov.

The effects of alendronate on osteoblasts are mediated through specific intracellular signaling pathways. Research has identified the Interferon-β (IFN-β)/Signal Transducer and Activator of Transcription 1 (STAT1) pathway as a key mechanism researchgate.netnih.govnih.gov. Alendronate treatment has been shown to promote IFN-β expression in osteoblasts and enhance the expression and phosphorylation of STAT1 nih.gov. The inhibition of IFN-β expression was found to negate the positive effects of alendronate on osteoblast differentiation, confirming the importance of this pathway nih.govnih.gov.

Another critical signaling cascade involves Protein Kinase A (PKA) and Signal Transducer and Activator of Transcription 3 (STAT3), in conjunction with STAT1. Studies have shown that alendronate can regulate osteoblast differentiation through the upregulation of the PKA-STAT3 and STAT1 pathway e-century.us. Alendronate increased the expression and phosphorylation levels of PKA, STAT3, and STAT1. The knockdown of PKA or inhibition of STAT1 abolished the increase in osteoblast viability, activity, and differentiation induced by alendronate, highlighting the essential role of this pathway in mediating the drug's effects on bone-forming cells e-century.us.

Dose-Dependent Responses in Osteoblast Proliferation and Function

The influence of alendronate sodium on osteoblasts is highly dependent on its concentration, with studies demonstrating a range of effects from stimulatory to inhibitory. At lower, therapeutically relevant concentrations, alendronate has been shown to have neutral or even beneficial effects on osteoblast proliferation and function. For instance, a concentration of 5 µM alendronate was found to have a neutral effect on the proliferation of primary human osteoblasts nih.gov. In contrast, higher concentrations tend to be detrimental. Exposure to 20 µM alendronate led to a decline in osteoblast proliferation, and a concentration of 100 µM resulted in a dramatic reduction in proliferation nih.gov.

The functional activity of osteoblasts is also subject to dose-dependent modulation by alendronate. In one study, alendronate treatment at concentrations ranging from 0.5 to 16 mg/ml was shown to promote the early differentiation of osteoblasts derived from newborn rat calvaria, with a significant effect observed at concentrations of 4 mg/ml and higher bioscientifica.comoup.com. This was evidenced by increased alkaline phosphatase (ALP) activity and mRNA expression bioscientifica.comoup.com. Furthermore, an 8 mg/ml concentration of alendronate markedly increased the mineralized area in osteoblast cultures bioscientifica.comoup.com. Conversely, other research has indicated that alendronate at concentrations of 10 nM and 1 µM can inhibit osteoblast marker genes such as bone sialoprotein (BSP), osteocalcin (OC), and osteonectin (ON) in mouse bone marrow cell cultures researchgate.net. High concentrations of alendronate, such as ≥ 1 μM, have been reported to have a cytotoxic inhibitory effect on osteoblast growth and function bioscientifica.com.

| Concentration | Effect on Proliferation | Effect on Function (e.g., ALP activity, Mineralization) | Reference |

|---|---|---|---|

| 5 µM | Neutral | Neutral effect on secretion of osteogenic markers | nih.gov |

| 20 µM | Decline | Adversely affected osteogenic biomarkers | nih.gov |

| 100 µM | Dramatically reduced | Not specified | nih.gov |

| ≥4 mg/ml | Not specified | Promoted early differentiation (increased ALP activity) | bioscientifica.comoup.com |

| 8 mg/ml | Not specified | Markedly increased mineralized area | bioscientifica.comoup.com |

| 10 nM - 1 µM | Not specified | Inhibited osteoblast marker genes (BSP, OC, ON, ALP) | researchgate.net |

Influence on Angiogenic Factors Secretion (e.g., VEGF, G-CSF)

Angiogenesis, the formation of new blood vessels, is intrinsically linked to bone formation. Osteoblasts are known to secrete various angiogenic factors, and alendronate can modulate this secretion in a dose-dependent manner.

With regard to Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, studies on primary human osteoblasts have shown that 5 µM alendronate did not cause significant changes in VEGF secretion alliedacademies.org. However, a higher concentration of 20 µM alendronate led to a pronounced decline in VEGF secretion, reducing it by 50% compared to both the 5 µM concentration and unexposed cells alliedacademies.org. In a different cell type, growth plate chondrocytes, alendronate at 10µM and 100µM concentrations was also found to decrease secreted VEGF protein expression mdpi.com.

The secretion of Granulocyte-Colony Stimulating Factor (G-CSF), another factor with roles in angiogenesis and stem cell recruitment, is also influenced by alendronate. A study on human osteoblasts revealed that a 5 µM concentration of alendronate promoted a transient increase in the release of G-CSF alliedacademies.org. In contrast, a 20 µM concentration of alendronate induced a significant decrease in G-CSF, with a 50% reduction after 14 days of exposure alliedacademies.org.

| Angiogenic Factor | Alendronate Concentration | Effect on Secretion | Reference |

|---|---|---|---|

| VEGF | 5 µM | No significant change | alliedacademies.org |

| 20 µM | Pronounced decline (50% reduction) | alliedacademies.org | |

| G-CSF | 5 µM | Transient increase | alliedacademies.org |

| 20 µM | Pronounced decrease (50% reduction after 14 days) | alliedacademies.org |

Influence on Mesenchymal Stem Cell Osteogenic Potential

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into various cell types, including osteoblasts. Alendronate has been shown to directly influence the fate of MSCs, promoting their differentiation towards the osteogenic lineage.

Induction of Osteogenic Differentiation in Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) and Adipose-Derived Stem Cells (ADSCs)

Multiple studies have demonstrated that alendronate can enhance the osteogenic differentiation of MSCs derived from both bone marrow (BMSCs) and adipose tissue (ADSCs) nih.gov. This pro-osteogenic effect is evidenced by the upregulation of key markers of osteoblast differentiation. For instance, treatment of mouse MSCs with alendronate in an osteogenic differentiation medium resulted in elevated alkaline phosphatase (ALP) activity and increased mRNA expression of osteocalcin and osteopontin in a dose-dependent manner nih.gov. Specifically, ALP activity was increased by 120%, 141%, and 126% with alendronate concentrations of 0.1, 1, and 10 μg/mL, respectively nih.gov. Similarly, osteocalcin mRNA expression was increased to 193%, 240%, and 272% at the same respective concentrations nih.gov.

Further research has elucidated the molecular pathways involved in this process. One study found that a short-term treatment of human BMSCs (hBMSCs) with 5µM alendronate increased the expression of osteogenic genes such as runt-related transcription factor 2 (Runx2), bone morphogenetic protein 2 (BMP2), and notably, osteocalcin, which showed an 8.8-fold increase nih.gov. This study suggested that alendronate may stimulate osteogenic differentiation in hBMSCs by activating the mitogen-activated protein kinase (MAPK) pathway nih.gov. Another study demonstrated a significant and dose-dependent effect of alendronate on osteoblastogenesis in human MSCs at concentrations ranging from 10⁻⁹ to 10⁻⁷ M oup.comresearchgate.net. It was also found that alendronate inhibited adipogenesis, the differentiation of MSCs into fat cells, suggesting a shift in lineage commitment towards bone formation oup.comresearchgate.net.

Promotion of Cell Adhesion

Cell adhesion is a critical step in the process of osteogenic differentiation and bone formation. Research suggests that alendronate can enhance the adhesion of MSCs. In a study using multipotent mouse mesenchymal stem cells (D1 cells), treatment with alendronate led to an increased presence of CD44, a cell surface transmembrane glycoprotein that acts as a receptor for hyaluronic acid and is involved in cell adhesion, proliferation, and differentiation nih.gov. The increased expression of CD44 mirrored the increase in osteoblastic differentiation, suggesting that alendronate's promotion of cell adhesion may be a contributing factor to its pro-osteogenic effects nih.gov.

Interplay with Osteocytes and Their Remodeling Roles

A key finding is the ability of alendronate to prevent osteocyte apoptosis. In a murine model of glucocorticoid-induced osteoporosis, a condition known to increase osteocyte and osteoblast apoptosis, administration of alendronate abolished the increased prevalence of apoptosis in vertebral cancellous bone osteocytes nih.gov. This anti-apoptotic effect was also observed in vitro in murine osteocytic MLO-Y4 cells nih.gov. Similarly, in a study of periapical lesions in ovariectomized rats, alendronate treatment was able to prevent the apoptosis of osteocytes nih.gov. However, there is also evidence suggesting a context-dependent pro-apoptotic effect. One study found that alendronate treatment promoted osteocyte apoptosis in a mouse model of osteomyelitis researchgate.net.

The influence of alendronate on osteocyte-mediated regulation of bone remodeling is an area of ongoing investigation. Osteocytes are the primary source of sclerostin, a potent inhibitor of bone formation oup.com. While research has explored the effects of combining sclerostin antibodies with alendronate, the direct impact of alendronate on sclerostin production by osteocytes is not yet fully elucidated oup.comnih.gov.

Cellular Cross-Talk and Indirect Effects on Bone Formation

The effects of alendronate on bone formation are not solely due to its direct interactions with individual cell types but also involve complex cellular cross-talk. One significant indirect mechanism involves the interplay between osteoclasts and osteoblasts.

Research has shown that alendronate can indirectly suppress osteoblast differentiation through its effects on osteoclasts researchgate.net. This is mediated by the ephrinB1-EphB signaling pathway. Alendronate was found to regulate the expression of ephrinB1 in osteoclasts, which in turn interacts with EphB1 or B3 receptors on osteoblasts to inhibit their function and differentiation researchgate.netnih.gov. In a mixed culture of bone marrow cells, alendronate suppressed osteoblast marker genes; however, after the depletion of pre-osteoclasts, alendronate had no effect on gene expression, highlighting the indirect nature of this inhibitory action researchgate.net.

Furthermore, alendronate has been shown to regulate osteoblast differentiation through the interferon-β (IFN-β)/signal transducer and activator of transcription 1 (STAT1) signaling pathway. In osteoblasts, alendronate treatment promoted the expression of IFN-β and enhanced the levels of STAT1 and its phosphorylated form (pSTAT1). This signaling cascade was associated with an increased expression of osteoblast differentiation-associated genes, including osteocalcin, osterix, and Runx2.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Absorption and Distribution Kinetics in Animal Models

Alendronate sodium exhibits low oral bioavailability across all studied animal species, typically less than 2% nih.gov. Following oral administration, its absorption primarily occurs via paracellular transport across the gastrointestinal tract, attributed to its polar and charged molecular structure at physiological pH. Absorption is more efficient in segments of the gastrointestinal tract with larger surface areas, such as the jejunum, followed by the duodenum and ileum fabad.org.tr.

Upon systemic availability, alendronate rapidly clears from the plasma nih.gov. Intravenous (IV) administration in male rats (1 mg/kg) demonstrates a transient distribution to soft tissues, followed by rapid redistribution to bone or excretion via the urine fda.govmerck.com.

The time-dependent distribution of alendronate to non-calcified tissues and bone in rats following a single intravenous dose of 1 mg/kg is summarized in Table 1.

Table 1: Distribution of Alendronate in Rats Following 1 mg/kg IV Dose fabad.org.tr

| Time Post-Dose | Approximate % in Non-Calcified Tissues | Approximate % in Bone |

| 5 minutes | ~60% | ~30% |

| 1 hour | ~5% | ~60-70% |

| 6-24 hours | ~1% | (remains constant) |

Systemic Distribution to Calcified and Non-Calcified Tissues

Animal studies consistently show that alendronate sodium is highly concentrated in bone, with minimal retention in soft tissues hres.cahres.cahres.cahres.ca. Following IV administration, the compound distributes to both calcified and non-calcified tissues fabad.org.tr. Its rapid distribution into non-calcified tissues is quickly followed by redistribution to bone or elimination via the kidneys nih.govfrontiersin.org. Preclinical studies in rats have also indicated that alendronate can be incorporated into mineralized dental tissues, such as dentin and enamel, without causing significant alterations in their morphology or microhardness researchgate.net.

Bone Sequestration and Retention Kinetics

Alendronate binds avidly to hydroxyapatite (B223615), the mineral component of bone hres.canih.govfda.gov. It exhibits preferential localization to sites of active bone resorption, specifically underneath osteoclasts merck.commerck.comtga.gov.aujci.orgunl.pt. Studies using radioactive [3H]alendronate in mice demonstrated approximately tenfold higher uptake on osteoclast surfaces compared to osteoblast surfaces merck.commerck.com.

Once incorporated into the bone matrix, normal bone is formed on top of the alendronate-containing matrix, rendering the sequestered alendronate pharmacologically inactive merck.comtga.gov.au. This necessitates continuous administration to maintain its inhibitory effect on newly formed resorption surfaces merck.com.

The retention of alendronate within bone tissue is notably slow, contributing to its prolonged pharmacological effects. The estimated half-life of alendronate in bone varies by species, as shown in Table 2.

Table 2: Estimated Half-Life of Alendronate in Bone nih.govdovepress.com

| Species | Estimated Half-Life in Bone |

| Rats | ~200 days |

| Dogs | ~3 years |

Preclinical studies in young male rats have shown no evidence of saturation of bone uptake after three weeks of cumulative IV doses up to 35 mg/kg fda.govmerck.comfda.govdrugs.comresearchgate.net. However, less than proportional uptake by bone was observed when single IV doses exceeded 10 mg/kg in young rats researchgate.net. Approximately 40-60% of the administered dose is retained in the body for a prolonged period, presumed to be within the skeleton dovepress.comnih.gov. Histological analyses in ovariectomized rats indicate that alendronate-containing conjugates direct the delivery system to both resorption and formation sites within skeletal tissues nih.gov.

Bone Site-Specific Deposition (e.g., Trabecular vs. Cortical Bone)

Alendronate demonstrates a considerably higher deposition in trabecular bone compared to cortical bone nih.gov. This preferential distribution is partly attributed to the higher rate of bone turnover in trabecular bone, which accounts for approximately 80% of normal bone turnover, versus 20% in cortical bone nih.gov. The initial higher deposition in trabecular bone contributes to the faster observed increases in bone mineral density (BMD) in areas like the lumbar spine and hip nih.gov. Over long-term treatment, the proportion of alendronate reaching trabecular bone may decrease over time in favor of cortical bone due to tissue saturation nih.gov. Histomorphometric analysis in ovariectomized rats revealed that alendronate prevented the increase in bone turnover and significantly increased vertebral bone volume (trabecular bone), while also preventing an increase in cortical bone porosity hres.ca.

Metabolism and Excretion Pathways

Lack of Metabolic Transformation

Preclinical studies consistently report that alendronate is not metabolized in animals fabad.org.trfda.govmerck.comhres.cahres.cahres.camerck.comnih.govpharmgkb.org. It is excreted from the body unchanged pharmgkb.org.

Renal Clearance and Excretory Mechanisms

Renal excretion is the sole route of elimination for alendronate nih.govfabad.org.trfrontiersin.orgnih.govnih.gov. Systemically administered alendronate is rapidly either sequestered by bone tissues or eliminated by the kidneys nih.govnih.gov. Urinary recovery rates are similar across various animal species, typically ranging from 30% to 50% of the dose within a 24-hour collection period nih.gov.

Studies in rats have characterized the renal excretion of alendronate as concentration- and dose-dependent, and saturable, suggesting an active transport mechanism nih.gov. This secretory mechanism exhibits a transport limitation (Tm) of approximately 25 micrograms/min/kg in rats nih.gov. Notably, alendronate is not excreted through the acidic or basic transport systems of the kidney in rats hres.cahres.cahres.ca. High doses of common inhibitors of renal transport systems, such as cimetidine, quinine, probenecid, and p-aminohippuric acid, had no effect on alendronate's renal excretion in rats nih.gov. However, the clearance of alendronate is inhibited by etidronate, another bisphosphonate, in a dose-dependent manner, indicating competition for an as-yet uncharacterized renal transport system nih.gov.

In rats with acute renal failure, renal excretion of alendronate is drastically reduced, leading to its accumulation in plasma and increased concentrations in bone tissues fda.govmerck.comfda.govdrugs.comnih.gov. Renal clearance of alendronate appears to involve both glomerular filtration and a specialized secretory pathway nih.gov.

Biliary Excretion Assessment

Preclinical investigations into the elimination pathways of alendronate sodium have consistently demonstrated that the compound is not metabolized or excreted via the bile. Studies conducted in various animal models, including rats, indicate that alendronate transiently distributes to soft tissues following intravenous administration, but is then rapidly redistributed to bone or excreted in the urine. This suggests that the biliary route does not play a significant role in the elimination of alendronate sodium from the body. fishersci.cawikipedia.orgshreejipharmainternational.comnih.gov

Development and Validation of Pharmacokinetic-Pharmacodynamic (PK-PD) Models

The development and validation of PK-PD models for alendronate sodium are vital for understanding the relationship between drug exposure and its biological effects on bone. These models are designed to simulate the pharmacokinetics of alendronate over both short and long-term treatment durations and to predict its pharmacodynamic effects, such as changes in bone density and bone turnover markers.

Compartmental Modeling Approaches

In the context of PK-PD modeling for alendronate, compartmental models are frequently employed to describe the drug's absorption, distribution, and elimination within the body. For accurate prediction of alendronate's effects over both short and long terms, models requiring at least three compartments have been found necessary. These models aim to reproduce the temporal evolution of the drug concentration in each compartment. While some pharmacokinetic analyses may utilize simpler one-compartment models for specific bioequivalence studies, the more complex multi-compartmental approaches are essential for comprehensive PK-PD modeling that captures the long-term effects relevant to bone diseases.

Prediction of Bone Turnover Markers

Pharmacokinetic-pharmacodynamic models for alendronate sodium are instrumental in predicting changes in bone turnover markers, which serve as indicators of bone resorption and formation rates. Preclinical and clinical studies have shown that alendronate significantly reduces the levels of various bone resorption markers. For instance, long-term treatment with alendronate sodium in preclinical settings has been observed to reduce the urinary excretion of deoxypyridinoline (B1589748) and cross-linked N-telopeptides of type I collagen by approximately 50% and 70%, respectively. nih.gov Similarly, alendronate has been shown to decrease serum levels of C-telopeptide and osteocalcin (B1147995), which are markers of bone resorption and formation, respectively. The reduction in these markers is indicative of decreased bone remodeling due to the inhibition of osteoclastic activity.

Table 1: Preclinical Reduction in Bone Turnover Markers by Alendronate Sodium

| Bone Turnover Marker | Observed Reduction (%) | Reference |

| Urinary Deoxypyridinoline | ~50% | nih.gov |

| Urinary Cross-linked N-telopeptides of Type I Collagen | ~70% | nih.gov |

| Serum C-telopeptide | Decreased | |

| Serum Osteocalcin | Decreased |

Allometric Scaling in In Vivo Studies

Allometric scaling is a technique used in preclinical drug development to predict human pharmacokinetic parameters from animal data, based on physiological and anatomical similarities across species, with body size being a primary differentiating factor. While general discussions on allometric scaling highlight its utility in predicting drug distribution volume, clearance, and half-life, specific detailed applications of allometric scaling directly for alendronate sodium's PK-PD in preclinical studies are often integrated within broader pharmacokinetic assessments. Preclinical studies have shown that alendronate not deposited in bone is rapidly excreted in the urine, and no evidence of saturation of bone uptake was found after chronic dosing with cumulative intravenous doses up to 35 mg/kg in animals. This understanding of its disposition and bone binding characteristics in animals contributes to the foundational data that can be considered in allometric scaling approaches for predicting its behavior in larger species.

Preclinical Studies on Bone Remodeling Parameters and Bone Density

Preclinical studies consistently demonstrate that alendronate sodium exerts significant effects on bone remodeling parameters and bone density. Alendronate is a bisphosphonate that primarily inhibits osteoclastic bone resorption without directly affecting bone formation. This preferential localization to sites of active resorption leads to an inhibition of osteoclast activity, though it does not affect osteoclast recruitment or attachment.

Long-term administration of alendronate in preclinical animal models, such as rats, has been shown to increase bone mineral density (BMD), enhance fracture resistance, and improve osseointegration around dental implants. The bone formed during alendronate treatment is generally considered to be of normal quality. Furthermore, alendronate normalizes bone turnover in various estrogen-deficient animal models, leading to increased bone mass and strength.

Mechanistic PK-PD models, validated with preclinical data, predict site-specific bone density gain (BDG). For example, a 2-year treatment with alendronate, as reproduced by a PK-PD model, demonstrated a bone response that was site-specific, with a higher BDG observed at the hip compared to the lumbar spine. This difference in BDG across sites is linked to varying loading conditions and the dependence of released alendronate on bone-specific surface and porosity. The BDG is primarily attributed to an increase in tissue mineralization and a decrease in porosity.

Table 2: Predicted Site-Specific Bone Density Gain (BDG) from Preclinical PK-PD Models

| Bone Site | Predicted Bone Density Gain (BDG) (%) | Reference |

| Hip | 7% | |

| Lumbar Spine | 4% |

Chemical Synthesis and Derivatization Strategies for Alendronate Sodium

Conventional Synthetic Routes and Methodological Advancements

The foundational synthesis of alendronate involves the reaction of 4-aminobutyric acid (GABA) with phosphorous acid and a phosphorus-donating reagent like phosphorus trichloride (B1173362) (PCl₃). A common industrial method involves heating these reactants in a solvent such as chlorobenzene, followed by hydrolysis to yield alendronic acid. The final step is the conversion to the monosodium salt trihydrate by treatment with a sodium base, typically sodium hydroxide, and adjusting the pH to approximately 4.3 to facilitate crystallization. google.com

However, this traditional route presents challenges, including the use of hazardous materials and potential for uncontrolled exothermic reactions. google.com Methodological advancements have focused on mitigating these issues. A significant improvement is the use of methanesulfonic acid (MSA) as both a solvent and a catalyst. google.comchemicalbook.com The reaction of 4-aminobutyric acid, phosphorous acid, and PCl₃ in MSA provides a more controlled process, often with improved yields. chemicalbook.comresearchgate.net Another refined approach, termed the 'counterattack reaction', involves the treatment of an acyl phosphonate (B1237965) derived from N-acetyl-γ-butyric acid with trimethyl phosphite (B83602) and trimethylsilyl (B98337) bromide (TMSBr), followed by deprotection with hydrochloric acid. thieme-connect.com This method offers an efficient pathway to the final product.

The table below summarizes key reagents and conditions in various synthetic approaches.

| Starting Material | Phosphorus Reagents | Solvent/Catalyst | Key Conditions | Reference |

| 4-Aminobutyric acid | Phosphorous acid, Phosphorus trichloride | Chlorobenzene | Heating, Hydrolysis | google.com |

| 4-Aminobutyric acid | Phosphorous acid, Phosphorus trichloride | Methanesulfonic acid | Heating (e.g., 65-80°C), Hydrolysis | google.comchemicalbook.com |

| N-acetyl-γ-butyric acid | Trimethyl phosphite, Trimethylsilyl bromide | Chloroform, Dichloromethane | Acyl phosphonate formation, Deprotection with HCl | thieme-connect.com |

| 4-Aminobutyric acid | Phosphorous acid, Phosphorus oxychloride | Methanesulfonic acid | Optimized reaction conditions | researchgate.net |

Green Chemistry Approaches in Alendronate Sodium Synthesis (e.g., Ionic Liquids)

In pursuit of more sustainable and environmentally benign synthetic methods, green chemistry principles have been applied to the synthesis of alendronate sodium. A notable advancement is the use of ionic liquids (ILs) as reaction media. google.com Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmin]BF₄), can serve as both a solvent and a catalyst, offering advantages like mild reaction conditions, simple product separation, and high purity of the final product. google.com

The synthesis in ionic liquids typically involves reacting 4-aminobutyric acid, phosphorous acid, and phosphorus trichloride at a controlled temperature (e.g., 55-65°C). google.com A key benefit of this approach is the potential for the ionic liquid to be recovered and reused multiple times with minimal loss of efficacy, which significantly reduces solvent waste and environmental impact. google.comresearchgate.net This method provides a "green" and efficient alternative to conventional routes that rely on volatile and often toxic organic solvents. google.com

Design and Synthesis of Alendronate Derivatives

To overcome limitations of alendronate, such as low oral bioavailability, researchers have designed and synthesized various derivatives. These efforts are primarily focused on two strategies: structural modification and prodrug development.

Structural modifications of alendronate aim to create analogs with improved bone-targeting capabilities or other desirable pharmacological properties. rsc.org Synthetic strategies have been developed to produce alendronate derivatives with tunable functional groups on their side chains. rsc.orgresearchgate.net For instance, N-acyl derivatives of alendronic acid have been synthesized and investigated. acs.org While some N-benzoyl analogs of alendronate have shown chemical stability, their biological activity can be unpredictable. nih.gov These explorations provide a toolbox of conjugatable bisphosphonates that can be used in bone-targeted drug delivery systems. rsc.org

The poor systemic exposure of alendronate after oral administration is a significant clinical challenge. Prodrugs, which are inactive drug derivatives that are converted to the active form in vivo, represent a promising strategy to address this issue. acs.orgnih.govmdpi.com

Several classes of alendronate prodrugs have been synthesized and evaluated. acs.orgacs.org These include:

N-acylalendronates : These derivatives are considered a promising class of prodrugs. For example, N-myristoylalendronic acid has demonstrated conversion to the parent drug in vivo. nih.gov

Tetraalkyl alendronates : Attempts to create simple tetraalkyl ester prodrugs have been challenging due to a rapid rearrangement of the desired 1-hydroxy-1,1-bisphosphonate to a 1-phosphonate-1-phosphate byproduct, which prevents regeneration of the active drug. researchgate.netacs.org This instability represents a significant hurdle for their use as oral prodrugs. acs.org

The development of practical synthetic strategies, often involving Michaelis−Arbuzov and Pudovik reactions, has been crucial for preparing these derivatives in reproducible yields. acs.org

Functionalization of Polymeric Systems with Alendronate Moieties

Leveraging alendronate's high affinity for hydroxyapatite (B223615), the main mineral component of bone, it has been widely used as a bone-targeting ligand. acs.orgresearchgate.net This involves covalently attaching alendronate moieties to various polymeric systems to create bone-targeted drug delivery vehicles. acs.orgnih.govbohrium.com

Examples of such functionalized systems include:

Hyperbranched Copolymers : A novel amphiphilic hyperbranched copolymer based on a Boltorn H40 core and poly(ethylene glycol) (PEG) arms has been conjugated with alendronate to form micelles for bone-targeted drug delivery. acs.org

Poly(2-oxazoline)s (POx) : Libraries of POx have been functionalized with varying amounts of alendronate. nih.govacs.orgacs.org The synthesis involves a multi-step process including polymerization and subsequent amidation reactions to attach the alendronate. nih.govacs.org These functionalized polymers exhibit a tunable and high affinity for calcium cations, making them suitable for creating robust, self-healing hydrogels for biomedical applications. nih.gov

Chitosan (B1678972) and PLGA-based Nanoparticles : Alendronate has been conjugated to polymers like chitosan (CS) and poly(lactic-co-glycolic acid) (PLGA) via amidation reactions to fabricate nanoparticles. eijppr.comcore.ac.ukucl.ac.uk These nanoparticles can encapsulate alendronate and have shown a high affinity for hydroxyapatite, indicating their potential as bone-targeted carriers. core.ac.uk

Hyaluronic Acid (HA) Conjugates : A conjugate of hyaluronic acid and alendronate has been synthesized with a reversible linker for intra-articular drug delivery. nih.gov

These polymeric systems aim to increase the local concentration of therapeutics at the bone surface, thereby enhancing efficacy and minimizing systemic side effects. slideshare.net

Advanced Drug Delivery Systems for Alendronate Sodium

Biomaterial Integration and Tissue Engineering Scaffolds

Collagen-Alendronate Composites for Bone Regeneration

Collagen-alendronate composites are being explored as promising scaffolds for bone regeneration, leveraging collagen's natural role in bone structure and alendronate's bone-resorption inhibiting properties. Studies have demonstrated the potential of these composites to improve bone formation and strength. For instance, a composite made of collagen, hydroxyapatite (B223615) (HAp), and alendronate (ALN) has been developed as a bone-inducing material. Hydroxyapatite, an inorganic component of bone, exhibits affinity for alendronate, where the deprotonated oxygen atoms of alendronate's phosphate (B84403) groups interact electrostatically with calcium ions in HAp. This interaction allows HAp to serve as a reservoir for calcium and phosphate ions, essential for bone homeostasis and mineral formation, alongside its osteogenic and osteoinductive properties researchgate.net.

Research involving porcine-derived resorbable collagen membranes coated with a poly-lactic glycolic acid (PLGA) solution containing both testosterone (B1683101) and alendronate has shown synergistic effects on bone formation and strength in in vitro bone explant studies. Alendronate was added at an optimal amount of 20 µg/cm² to avoid detrimental effects observed with high concentrations nih.gov. In in vivo studies using ovariectomized rats with cranial defects, collagen-alendronate (Col-Aln) scaffolds demonstrated significantly more bone regeneration (11.74 ± 3.82%) compared to collagen-only scaffolds (5.12 ± 1.15%) after three months. These scaffolds also increased trabecular bone in the femur metaphysis, indicating their potential to repair osteoporotic bone defects and resist bone loss researchgate.net.

Another approach involves sequential dual-drug delivery systems. Collagen-hydroxyapatite composite scaffolds functionalized with bone morphogenic protein-2 (BMP-2) and loaded with biodegradable microspheres encapsulating alendronate have shown a synergistic effect. This system facilitates an initial release of BMP-2, followed by the sequential release of alendronate after two weeks, leading to enhanced osteogenic activity and bone regeneration in rat critical-sized defect models nih.gov.

Hydrogel-Based Systems for Sustained Release

Hydrogel-based systems offer a versatile platform for the sustained release of alendronate sodium, addressing its low bioavailability and the need for localized delivery. These systems can encapsulate alendronate and control its release over extended periods, providing therapeutic concentrations at the target site.

An injectable system for intra-bone delivery of alendronate has been developed, based on alendronate-loaded nanoparticles (NPs-Aln) suspended in a gellan gum (GG) hydrogel matrix. Alendronate was encapsulated in poly(lactide-co-glycolide) (PLGA) nanoparticles. Drug release tests revealed that while encapsulated alendronate was fully released from NPs-Aln within 25 days, suspending these nanoparticles in a GG matrix significantly lowered and stabilized the release rate. This injectable system demonstrated cytocompatibility with MG-63 osteoblast-like cells and inhibited RANKL-mediated osteoclastic differentiation of RAW 264.7 cells, making it promising for local osteoporosis treatment nih.govresearchgate.net.

Another hydrogel system involves a double-network (DN) hydrogel constructed by interspersing a methacrylated gelatin (GelMA) network into an alendronate-modified oxidized alginate (OSA) network. This GelMA@OSA-ALN DN hydrogel exhibited favorable network and pores, good biocompatibility, and enhanced biomechanics. The presence of Schiff-base linkages within the hydrogel enabled pH-responsive biodegradation and sustained alendronate release for over two weeks, promoting osteoblast differentiation and bone regeneration in vitro. This system offers a promising strategy for minimally invasive local delivery of bisphosphonates frontiersin.orgnih.gov.

Bone-Adhesive Barrier Membranes

Bone-adhesive barrier membranes functionalized with alendronate are being developed to improve guided bone regeneration (GBR) by providing superior adhesion to bone tissue and controlled degradation. These membranes are designed to prevent soft tissue invasion into bone defects while promoting bone healing.

Novel three-component barrier membranes have been developed using a solvent-free approach, combining an occlusive polyester (B1180765) backing layer with a bone-adhesive fibrous gelatin carrier impregnated with calcium-binding alendronate-functionalized poly(2-oxazoline)s (POx-Ale). These membranes demonstrated mechanical properties similar to commercially available barrier membranes but showed significantly superior adhesion to bone (62-fold greater) compared to conventional Bio-Gide® membranes. They maintained bone-adhesive properties under wet conditions and exhibited sustained degradation, which was accelerated by collagenase due to enzymatic degradation of the carrier. The surface functionalization with alendronate moieties is crucial for their bone-adhesive properties, opening new avenues for GBR researchgate.netrsc.orgresearchgate.net.

Controlled Release Kinetics from Novel Formulations

Controlled release kinetics are a critical aspect of novel alendronate formulations, aiming to optimize therapeutic efficacy and reduce systemic side effects by delivering the drug at a controlled rate over an extended period.

Polymeric films composed of poly(lactic-co-glycolic acid) (PLGA) blended with poly(DL-lactic acid)-block-methoxy poly(ethylene glycol) (diblock co-polymer) have been developed for local alendronate delivery. The inclusion of the diblock co-polymer increased the rate of drug release from the films over a three-week period. These films, containing 0.25% alendronate, enhanced osteoblast viability after four days compared to polymer alone. Water penetration into the PLGA matrix facilitated controlled drug release, with the diblock co-polymer increasing film porosity over time to ensure complete drug release researchgate.net.

Alendronate-loaded chitosan (B1678972) nanoparticles, prepared via the ionic gelation method, have also demonstrated sustained drug release. While a pure alendronate solution showed fast release (approximately 90% within 8-10 hours), the chitosan nanoparticle formulation exhibited sustained release for up to 30 hours, with an initial burst release of 45% within the first 10 hours clinmedjournals.org.

Another study investigated a biocompatible controlled drug delivery system based on 12-tungstophosphoric acid (TPA)-functionalized SBA-15 for alendronate sodium. In vitro drug release studies in simulated body fluid (pH 7.4, 37°C) showed a more controlled release profile compared to a marketed formulation (Osteofos). Release kinetics were analyzed using zero-order, first-order, and Higuchi models rsc.org.

Solid Lipid Particles (SLPs) loaded with alendronate have been designed for prolonged release. In vitro dissolution tests in simulated gastrointestinal fluids and phosphate buffer solution (pH 7.4) revealed a sustained release of alendronate for 70 hours. Formulations with an equal or near-equal ratio of lipid excipients (C888:G44/14:C25 of 1:1.4:1 and 1:1:1, respectively) exhibited zero-order release kinetics, characteristic of prolonged-release drug systems mdpi.com.

Table 1: Summary of Controlled Release Kinetics from Novel Alendronate Formulations

| Formulation Type | Key Components | Release Duration | Release Profile/Kinetics | Reference |

| Polymeric Films | PLGA, Poly(DL-lactic acid)-block-methoxy PEG (diblock co-polymer) | 3 weeks | Controlled release | researchgate.net |

| Chitosan Nanoparticles | Chitosan, Sodium Tripolyphosphate (TPP) | Up to 30 hours | Sustained release, initial burst | clinmedjournals.org |

| SBA-15 DDS | 12-tungstophosphoric acid (TPA)-functionalized SBA-15 | Controlled | Zero order, first order, Higuchi model | rsc.org |

| Solid Lipid Particles (SLPs) | Lipid excipients (C888, G44/14, C25) | 70 hours | Zero-order kinetics | mdpi.com |

| Gellan Gum Hydrogel + PLGA NPs | Gellan gum, PLGA nanoparticles | Up to 25 days | Sustained, more constant | nih.govresearchgate.net |

| Double-Network Hydrogel | GelMA, Oxidized Alginate (OSA)-ALN | > 2 weeks | Sustained, pH-responsive | frontiersin.orgnih.gov |

In Vitro and Ex Vivo Permeability Assessments (e.g., Caco-2 Cell Models)

In vitro and ex vivo permeability assessments are crucial for evaluating the absorption potential of novel alendronate formulations, particularly given its poor oral absorption. Caco-2 cell monolayers are widely used as an in vitro model to estimate intestinal apparent permeability coefficients (Papp).

Studies using Caco-2 cell monolayers have investigated the transport of alendronate in the presence of absorption enhancers. Dimethyl-beta-cyclodextrin (DM-beta-CD) significantly increased the transport of alendronate across Caco-2 monolayers, while sodium taurocholate (STC) showed no significant effect. Cell integrity, as determined by electrical resistance values, decreased to a greater extent with DM-beta-CD, suggesting its potential to improve alendronate transport researchgate.netnih.gov.

Alendronate microparticles incorporating mucoadhesive polymers like chitosan have shown improved intestinal cellular absorption. These microparticles led to a threefold increase in alendronate uptake (6.92 ± 0.27%) in Caco-2 cells compared to an alendronate solution (2.38 ± 0.27%). Furthermore, chitosan-containing alendronate microparticles demonstrated an apparent permeability coefficient of 2.80 x 10⁻⁶ cm/s across Caco-2 cells, representing a 42.4% enhancement compared to the alendronate solution researchgate.net.

An ex vivo technique utilizing pig small intestinal membrane has been developed as an alternative to Caco-2 cell experiments for predicting drug absorption rates and apical-to-basal permeation. This method is considered a suitable process for testing new oral formulations or modified release systems, offering a potentially more economically resource-efficient approach for certain drugs nih.gov.

Alternative Administration Routes (e.g., Transdermal, Intranasal)

Given the challenges associated with oral alendronate administration, research has explored alternative routes to improve its delivery and patient compliance.

Transdermal Administration: Transdermal patches represent a promising alternative for alendronate delivery. A novel transdermal patch of alendronate, a nitrogen-containing bisphosphonate, has been developed. Maximum permeation fluxes through rat and human skin were reported as 1.9 µg/cm² per hour and 0.3 µg/cm² per hour, respectively. The bioavailability of alendronate in rats after patch application was approximately 8.3%, significantly higher than oral administration (approximately 1.7%). This transdermal system effectively reduced plasma calcium levels in hypercalcemia model rats and suppressed bone mass decrease in osteoporosis model rats researchgate.netoup.comnih.gov.

Ultrasound-assisted transdermal patches of alendronate-chitosan nanoparticles have also been formulated. The optimized formulation showed 82.7% drug release over 12 hours and nearly a six-time enhancement in bioavailability when alendronate was used in nanoparticulate form with sonophoresis researchgate.net. Self-dissolving microneedle arrays (MNs) with alendronate loaded at the tip portion (ALN(TIP)–MN) have been developed to improve transdermal bioavailability and safety. These microneedles created micron-scale pores in rat skin, allowing rapid release of alendronate. The tips dissolved within 5 minutes in vivo, and the system showed efficient preventive and therapeutic effects on osteoporosis without inducing skin irritation, unlike whole-ALN-loaded MNs nih.gov.

Table 2: Transdermal Permeation and Bioavailability of Alendronate Patch

| Skin Type | Maximum Permeation Flux (µg/cm²/hour) | Bioavailability in Rats (Patch vs. Oral) | Reference |

| Rat Skin | 1.9 | 8.3% (Patch) vs. 1.7% (Oral) | researchgate.netoup.comnih.gov |

| Human Skin | 0.3 | - | researchgate.netoup.comnih.gov |

Intranasal Administration: Intranasal delivery of alendronate has been investigated, particularly in comparison to other osteoporosis treatments. A study comparing oral alendronate and intranasal calcitonin in postmenopausal women with osteoporosis found that alendronate produced significantly greater increases in bone mineral density (BMD) at the lumbar spine (5.16% vs. 1.18%), trochanter (4.73% vs. 0.47%), and femoral neck (2.78% vs. 0.58%) over 12 months. Alendronate also resulted in greater decreases in bone turnover markers compared to intranasal calcitonin oup.comnih.govnih.gov. While intranasal calcitonin was found to increase femoral neck BMD compared to placebo, its effect on lumbar spine and trochanter BMD and biochemical markers was not significantly different from placebo oup.com.

In Vitro Methodologies and Analytical Approaches in Alendronate Sodium Research

Cell Culture Models for Bone Biology Studies

Various cell culture models are employed to study the impact of alendronate sodium on bone formation and resorption. These models range from primary cells, which closely mimic in vivo conditions, to immortalized cell lines, offering consistency and ease of manipulation.

Primary human osteoblasts and osteoclasts are often used to investigate the direct effects of alendronate sodium due to their physiological relevance. Studies have shown that alendronate primarily exerts its effects on osteoclasts, but it also influences osteoblasts. tandfonline.comntnu.no

Osteoblasts : Research on primary human osteoblasts has explored the impact of alendronate on cell viability, proliferation, and the secretion of osteogenic and inflammatory markers. For instance, a concentration of 5 µM alendronate had a neutral effect on osteoblast proliferation and the secretion of osteogenic and inflammatory markers, while it enhanced the synthesis of monocyte chemoattractant protein-1 (MCP-1), a marker of angiogenesis. tandfonline.comntnu.no Higher concentrations, such as 20 µM, induced a decline in proliferation and adversely affected angiogenic and osteogenic biomarkers after 14 days of exposure. tandfonline.com At 100 µM, alendronate dramatically reduced osteoblast proliferation, leading to its exclusion from further experiments in some studies. tandfonline.comntnu.no Alendronate has been shown to increase the viability and activity of osteoblasts and up-regulate alkaline phosphatase (ALP) and osteocalcin (B1147995) expression. e-century.usnih.gov It has also been reported to promote a transient increase in the release of granulocyte colony-stimulating factor (G-CSF) from osteoblasts at 5 µM. tandfonline.comntnu.no

Osteoclasts : Alendronate inhibits bone resorption primarily by reducing osteoclast activity, especially at concentrations up to 10⁻⁷ M, with less marked effects on osteoclast number. nih.gov At higher concentrations, such as 10⁻⁵ M, both osteoclast number and resorption are profoundly decreased. nih.gov Preincubation of bone slices with alendronate can also inhibit resorption, indicating its interaction with the bone surface is a key part of its inhibitory mechanism. nih.gov

Table 1: Effects of Alendronate Sodium on Primary Human Osteoblasts

| Concentration | Effect on Proliferation | Effect on Viability | Key Biomarker Changes | Reference |

| 5 µM | Neutral | Not affected | Enhanced MCP-1 synthesis; transient G-CSF increase | tandfonline.comntnu.no |

| 20 µM | Decline | Not affected | Adversely affected angiogenic and osteogenic biomarkers; pronounced G-CSF decrease | tandfonline.comntnu.no |

| 100 µM | Dramatic reduction | Not affected | Excluded from further experiments | tandfonline.comntnu.no |

| 10⁻⁵ to 10⁻¹² M | No effect | Viability affected at ≥ 10⁻⁴ M | No effect on calcium deposition at ≤ 10⁻⁵ M | nih.gov |

Immortalized cell lines provide consistent and reproducible models for studying alendronate sodium's effects.

MC3T3-E1 Cells : These mouse calvaria-derived preosteoblast cells are commonly used to study osteoblast differentiation and mineralization. Alendronate at concentrations of 10⁻⁸ M and 10⁻⁷ M has been shown to induce mineralization in MC3T3-E1 cells. thieme-connect.com It can also enhance the levels of alkaline phosphatase (ALP) mRNA and protein at concentrations ranging from 10⁻⁷ M to 10⁻⁵ M. thieme-connect.com Studies using alendronate-conjugated nanodiamonds (Alen-NDs) on MC3T3-E1 cells demonstrated that Alen-NDs reduced proliferation rates but confirmed higher osteogenic differentiation, evidenced by increased ALP activity and calcium deposition. researchgate.netnih.gov The treatment also changed cellular morphology from fibroblastic to cuboidal. researchgate.netnih.gov

RAW 264.7 Cells : This murine macrophage cell line is widely used to model osteoclastogenesis. Alendronate effectively inhibits RANKL-induced osteoclastogenesis in RAW 264.7 cells. nih.gov Low concentrations of alendronate (e.g., 10⁻¹⁰ M) significantly decreased tartrate-resistant acid phosphatase (TRAP) activity and the expression of osteoclast markers like TRAP and cathepsin K. nih.gov Higher concentrations of alendronate, such as 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M, significantly decreased the mRNA and protein expression of TRAP, carbonic anhydrase II (CAII), osteoclast-associated receptor (OSCAR), and FAS/FASL in a dose- and time-dependent manner. spandidos-publications.com Alendronate has also been shown to inhibit the proliferation of RAW264.7 cells and the expression of inflammatory factors like TNF-α, IL-6, and IL-1β. frontiersin.org

THP-1 Cells : These human monocytic leukemia cells can be differentiated into osteoclasts. Alendronate at concentrations of 10⁻⁵ M and 10⁻⁷ M has been reported to positively influence the proliferation of THP-1-derived osteoclasts. nih.gov Enhanced TRAP activity of human THP-1-derived osteoclasts was observed in the presence of 10⁻⁶ M to 10⁻⁹ M alendronate. nih.gov Co-culture models involving THP-1 cells and osteoblasts (e.g., SaOS-2) are used to study the interplay between bone-forming and bone-resorbing cells, where alendronate counteracts effects that up-regulate osteoclastic function. mdpi.com

Table 2: Effects of Alendronate Sodium on Immortalized Cell Lines

| Cell Line | Alendronate Concentration | Observed Effects | Reference |

| MC3T3-E1 | 10⁻⁸ M, 10⁻⁷ M | Induces mineralization. thieme-connect.com | thieme-connect.com |

| 10⁻⁷ M to 10⁻⁵ M | Enhances ALP mRNA and protein levels. thieme-connect.com | thieme-connect.com | |

| < 100 µg/mL (Alen-NDs) | Reduced proliferation, higher osteogenic differentiation (increased ALP activity, calcium deposition), morphological change to cuboidal. researchgate.netnih.gov | researchgate.netnih.gov | |

| RAW 264.7 | 10⁻¹⁰ M | Significant decrease in TRAP activity and expression of TRAP and cathepsin K. nih.gov | nih.gov |

| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | Significant decrease in mRNA and protein expression of TRAP, CAII, OSCAR, FAS/FASL in a dose- and time-dependent manner. spandidos-publications.com Inhibition of proliferation and inflammatory factors (TNF-α, IL-6, IL-1β). frontiersin.org | spandidos-publications.comfrontiersin.org | |

| THP-1 | 10⁻⁵ M, 10⁻⁷ M | Positive effect on proliferation. nih.gov | nih.gov |

| 10⁻⁶ M to 10⁻⁹ M | Enhanced TRAP activity. nih.gov | nih.gov |

Mesenchymal Stem Cells (MSCs) are multipotent cells capable of differentiating into various cell types, including osteoblasts. Studies investigate how alendronate influences their osteogenic differentiation.

Alendronate has been reported to induce the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) and adipose-derived stem cells (ADSCs). rsc.org Collagen type I phosphorylated with alendronate sodium (Col-Aln) showed good biocompatibility with BMSCs and promoted their adhesion and osteogenic differentiation more effectively than pure collagen. rsc.orgrsc.org

In human mesenchymal stem cells (MSCs), alendronate at 1 mM was found to be an optimal concentration for differentiation without causing cell death, leading to mineralization after 21 days in osteogenic media. jcu.edu.au However, higher concentrations (2 mM and 3 mM) were cytotoxic. jcu.edu.au

Mouse mesenchymal stem cells (D1 cells) treated with alendronate in osteogenic differentiation medium showed enhanced osteogenic differentiation, confirmed by Alizarin Red S staining, elevated alkaline phosphatase (ALP) activity, and increased osteocalcin mRNA expression. nih.gov Flow cytometry also indicated increased CD44 expression, suggesting enhanced osteoblastic differentiation. nih.gov

Alendronate has also been studied for its cytotoxic effects on human dental pulp stem cells (hDPSCs), showing decreased viable cells and proliferation in a concentration- and time-dependent manner (0.8–100 µM). mums.ac.irnih.gov Apoptosis was identified as a mechanism, with increased expression of pro-apoptotic proteins (cleaved caspase 3, Bax) and decreased anti-apoptotic protein (Bcl-2). mums.ac.irnih.gov

Peripheral Blood Mononuclear Cells (PBMCs) can be induced to differentiate into osteoclasts in vitro, providing a model to study bone resorption.

Alendronate can be internalized by cultured cells from the media, even without culturing cells on hydroxyapatite-like surfaces. nih.gov

Studies on PBMC-derived osteoclastogenesis models have shown that a negative effect of alendronate was observed at the highest tested concentration (10⁻⁶ M) on cultured rat and human PBMCs. nih.govdovepress.com

Surprisingly, low alendronate concentrations (10⁻⁸ M and 10⁻¹⁰ M) promoted proliferation, osteoclast-like cell formation, and carbonic anhydrase II (CA II) activity, indicating an induction of osteoclastogenesis. nih.govdovepress.com

In PBMCs from rheumatoid arthritis patients, pre-incubation with 100 µM alendronate for 24 hours almost completely inhibited the development of TRAP-positive giant cells and lacunar absorption pit formation. koreamed.org This was associated with decreased RANK and increased IFN-γ expression. koreamed.org

Biochemical and Molecular Assays

Biochemical and molecular assays are essential for quantifying changes in cellular processes and gene/protein expression in response to alendronate sodium.

Quantitative Polymerase Chain Reaction (qPCR) and Western Blot are frequently used to analyze changes in gene and protein expression, respectively.

qPCR (RT-PCR) :

In MC3T3-E1 cells, alendronate has been shown to enhance the levels of ALP mRNA and reduce osteocalcin mRNA. thieme-connect.com It also affects the level of PC-1 mRNA in a dose-dependent manner. thieme-connect.com

In studies with bone marrow mesenchymal stem cells (BMSCs), RT-PCR was used to evaluate the expression of bone-related genes like Runx-2 and ALP, which were significantly upregulated in response to collagen-alendronate scaffolds. rsc.org

In RAW 264.7 cells, alendronate significantly decreased the mRNA expression of TRAP, carbonic anhydrase II (CAII), osteoclast-associated receptor (OSCAR), and FAS/FASL in a dose- and time-dependent manner. spandidos-publications.com

In human SW1353 chondrocytes, alendronate increased the gene expression of extracellular matrix (ECM) related genes (Col2α1, COL9α2, and Acan) and SOX-9 in a dose-dependent manner, as determined by qRT-PCR. researchgate.net

In osteoblasts, alendronate treatment significantly enhanced ALP mRNA expression. nih.gov

In PBMCs, real-time RT-PCR has been used to examine the mRNA expression of M-CSF, RANKL, TNF-α, IL-6, and IFN-γ, showing increased IFN-γ and decreased RANK after alendronate pulse. koreamed.org

Western Blot :